molecular formula C14H9NO4S B186343 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one CAS No. 55211-73-9

2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one

Cat. No.: B186343
CAS No.: 55211-73-9
M. Wt: 287.29 g/mol
InChI Key: JGPYSTGKMNQEJQ-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one is an organic compound that belongs to the class of benzoxathiin derivatives This compound is characterized by the presence of a benzoxathiin ring system, which is a fused ring structure containing both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-nitrophenylthiol with an appropriate ortho-hydroxybenzaldehyde derivative in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the benzoxathiin ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various derivatives.

    Oxidation: The sulfur atom in the benzoxathiin ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products Formed

    Reduction: 2-(4-aminophenyl)-4H-3,1-benzoxathiin-4-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the original compound.

Scientific Research Applications

2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoxathiin ring system may also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one: Unique due to the presence of both oxygen and sulfur in the ring system.

    4-nitrophenylthiol: Lacks the benzoxathiin ring system but contains the nitro group.

    Benzoxathiin derivatives: Similar ring system but may lack the nitro group or have different substituents.

Uniqueness

This compound is unique due to the combination of the benzoxathiin ring system and the 4-nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-nitrophenyl)-3,1-benzoxathiin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4S/c16-13-11-3-1-2-4-12(11)20-14(19-13)9-5-7-10(8-6-9)15(17)18/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPYSTGKMNQEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(S2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10324562
Record name 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55211-73-9
Record name NSC407078
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407078
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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